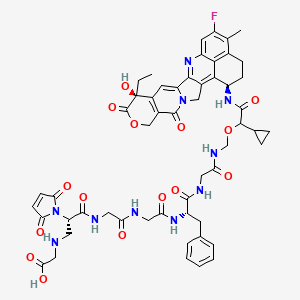
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan is a synthetic compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its role as a drug-linker conjugate, which is crucial in targeted cancer therapies. The compound’s structure includes a combination of glycine, malonic acid, phenylalanine, and a camptothecin derivative, which contributes to its unique properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan involves multiple steps, including peptide coupling and cyclopropanation reactions. The process typically starts with the sequential coupling of glycine, malonic acid, and phenylalanine residues using standard peptide synthesis techniques. The final step involves the attachment of the camptothecin derivative through a cyclopropanation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and confirm the structure of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amide and cyclopropane moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Aplicaciones Científicas De Investigación
Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Integral in the development of ADCs for targeted cancer therapy, leveraging its ability to deliver cytotoxic agents directly to cancer cells.
Industry: Employed in the production of specialized pharmaceuticals and research chemicals.
Mecanismo De Acción
The mechanism of action of Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan involves its role as a drug-linker conjugate in ADCs. The compound targets specific cancer cells by binding to cell surface antigens. Once bound, the ADC is internalized, and the cytotoxic agent (camptothecin derivative) is released, leading to cell death. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Auristatin: Another drug-linker conjugate used in ADCs.
Camptothecins: A class of compounds that includes the camptothecin derivative in Gly-Mal-Gly-Gly-Phe-Gly-amide-methylcyclopropane-Exatecan.
Daunorubicins/Doxorubicins: Cytotoxic agents used in cancer therapy.
Uniqueness
This compound is unique due to its specific combination of amino acids and camptothecin derivative, which provides a balance of stability and reactivity. This uniqueness makes it particularly effective in ADC synthesis and targeted cancer therapy .
Propiedades
Fórmula molecular |
C54H57FN10O15 |
|---|---|
Peso molecular |
1105.1 g/mol |
Nombre IUPAC |
2-[[(2S)-3-[[2-[[2-[[(2S)-1-[[2-[[1-cyclopropyl-2-[[(10S,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]amino]acetic acid |
InChI |
InChI=1S/C54H57FN10O15/c1-3-54(78)32-16-37-47-30(23-64(37)52(76)31(32)24-79-53(54)77)46-34(12-11-29-26(2)33(55)17-35(62-47)45(29)46)63-51(75)48(28-9-10-28)80-25-60-40(67)20-58-49(73)36(15-27-7-5-4-6-8-27)61-41(68)21-57-39(66)19-59-50(74)38(18-56-22-44(71)72)65-42(69)13-14-43(65)70/h4-8,13-14,16-17,28,34,36,38,48,56,78H,3,9-12,15,18-25H2,1-2H3,(H,57,66)(H,58,73)(H,59,74)(H,60,67)(H,61,68)(H,63,75)(H,71,72)/t34-,36+,38+,48?,54+/m1/s1 |
Clave InChI |
HDQCQCHOEYMCDL-PICVNDKRSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CNCC(=O)O)N9C(=O)C=CC9=O)O |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CNCC(=O)O)N9C(=O)C=CC9=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















